molecular formula C5H7F3O3 B6343532 Methyl 2,3,3-trifluoro-3-methoxypropanoate CAS No. 758-69-0

Methyl 2,3,3-trifluoro-3-methoxypropanoate

Cat. No.: B6343532
CAS No.: 758-69-0
M. Wt: 172.10 g/mol
InChI Key: ZUTCBKKHRASHQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3,3-trifluoro-3-methoxypropanoate can be synthesized through various methods. One common route involves the reaction of 2,3,3-trifluoro-3-methoxypropanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as fractional distillation and crystallization are common in industrial settings .

Mechanism of Action

The mechanism of action of methyl 2,3,3-trifluoro-3-methoxypropanoate involves its interaction with various molecular targets. The trifluoromethyl group imparts unique electronic properties, making the compound highly reactive in nucleophilic substitution reactions. The methoxy group can undergo protonation and subsequent nucleophilic attack, leading to cleavage of the ether bond . These reactions are facilitated by the presence of specific catalysts and reaction conditions .

Comparison with Similar Compounds

Uniqueness: Methyl 2,3,3-trifluoro-3-methoxypropanoate is unique due to the presence of both trifluoromethyl and methoxy groups, which impart distinct electronic and steric properties. These features make it highly reactive and versatile in various chemical reactions, distinguishing it from other similar compounds .

Properties

IUPAC Name

methyl 2,3,3-trifluoro-3-methoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O3/c1-10-4(9)3(6)5(7,8)11-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTCBKKHRASHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(OC)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660315
Record name Methyl 2,3,3-trifluoro-3-methoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

758-69-0
Record name Methyl 2,3,3-trifluoro-3-methoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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